Cas no 237406-38-1 (6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid)

6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Z830254578
- 237406-38-1
- BDBM50079051
- 6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid
- EN300-26868763
- CHEMBL88860
- 4-[2-(6-Carboxy-2-pyridylcarbonylamino)ethyl]benzenesulfonamide
- 6-[2-(4-Sulfamoyl-phenyl)-ethylcarbamoyl]-pyridine-2-carboxylic acid
- 6-[[[2-[4-(Aminosulfonyl)phenyl]ethyl]amino]carbonyl]-2-pyridinecarboxylic acid
- 6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid
-
- インチ: 1S/C15H15N3O5S/c16-24(22,23)11-6-4-10(5-7-11)8-9-17-14(19)12-2-1-3-13(18-12)15(20)21/h1-7H,8-9H2,(H,17,19)(H,20,21)(H2,16,22,23)
- InChIKey: NZRRGHGVIJAYDH-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)=O)=NC(C(NCCC2=CC=C(S(N)(=O)=O)C=C2)=O)=CC=C1
計算された属性
- せいみつぶんしりょう: 349.07324176g/mol
- どういたいしつりょう: 349.07324176g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 552
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 148Ų
じっけんとくせい
- 密度みつど: 1.445±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 3.37±0.10(Predicted)
6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P02AEC8-50mg |
6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid |
237406-38-1 | 90% | 50mg |
$936.00 | 2023-12-18 | |
1PlusChem | 1P02AEC8-250mg |
6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid |
237406-38-1 | 90% | 250mg |
$1019.00 | 2023-12-18 | |
Enamine | EN300-26868763-10.0g |
6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid |
237406-38-1 | 95.0% | 10.0g |
$3622.0 | 2025-03-20 | |
Enamine | EN300-26868763-1.0g |
6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid |
237406-38-1 | 95.0% | 1.0g |
$842.0 | 2025-03-20 | |
Enamine | EN300-26868763-0.25g |
6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid |
237406-38-1 | 95.0% | 0.25g |
$774.0 | 2025-03-20 | |
Enamine | EN300-26868763-1g |
6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid |
237406-38-1 | 90% | 1g |
$842.0 | 2023-09-11 | |
Enamine | EN300-26868763-10g |
6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid |
237406-38-1 | 90% | 10g |
$3622.0 | 2023-09-11 | |
1PlusChem | 1P02AEC8-1g |
6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid |
237406-38-1 | 90% | 1g |
$1103.00 | 2023-12-18 | |
1PlusChem | 1P02AEC8-5g |
6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid |
237406-38-1 | 90% | 5g |
$3082.00 | 2023-12-18 | |
1PlusChem | 1P02AEC8-100mg |
6-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pyridine-2-carboxylic acid |
237406-38-1 | 90% | 100mg |
$978.00 | 2023-12-18 |
6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid 関連文献
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
7. Book reviews
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acidに関する追加情報
Introduction to 6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid (CAS No. 237406-38-1)
6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 237406-38-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyridine core, a carbamoyl functional group, and an ethyl chain terminated with a sulfamoyl-substituted phenyl ring. Such structural motifs are often engineered to modulate biological activity, making this compound a promising candidate for further exploration in drug discovery and medicinal chemistry.
The presence of the 4-sulfamoylphenyl moiety in the molecular structure is particularly noteworthy, as sulfamoyl groups are well-documented for their ability to enhance binding affinity and selectivity in protein interactions. This feature has been leveraged in the development of various therapeutic agents, including antibiotics and anti-inflammatory drugs. The pyridine ring, a common pharmacophore in medicinal chemistry, contributes to the compound's solubility and metabolic stability, while the carbamoyl group introduces additional hydrogen bonding capabilities, which can be critical for receptor binding. The overall architecture of 6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid suggests potential applications in targeting enzymes or receptors involved in critical biological pathways.
In recent years, there has been a surge in research focused on designing molecules that can selectively interact with biological targets implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The structural features of 6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid make it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic interventions. For instance, the sulfamoyl group can be tailored to engage with specific amino acid residues in protein active sites, while the pyridine and carbamoyl moieties provide additional points of interaction. This dual functionality has been exploited in the design of small-molecule inhibitors that disrupt disease-causing protein-protein interactions.
One of the most compelling aspects of this compound is its potential as a precursor for more complex derivatives. By modifying specific functional groups or introducing additional substituents, researchers can generate libraries of analogs with varying biological activities. Such libraries are invaluable for high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further optimization. The flexibility inherent in the structure of 6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid allows chemists to explore diverse chemical space, increasing the likelihood of discovering molecules with potent pharmacological effects.
Recent advancements in computational chemistry have further enhanced the utility of this compound as a drug discovery tool. Molecular modeling techniques, such as molecular dynamics simulations and docking studies, have enabled researchers to predict how 6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid might interact with biological targets at an atomic level. These predictions can guide synthetic efforts by identifying key structural elements that contribute to binding affinity and selectivity. Moreover, machine learning algorithms have been trained on large datasets of known drug-like molecules to predict new candidates' potential bioactivity. By incorporating 6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid into these models, researchers can accelerate the discovery process and prioritize compounds for experimental validation.
The synthesis of 6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid presents an intriguing challenge due to its complex structural features. However, modern synthetic methodologies have made significant strides in facilitating such constructions. For example, multi-step organic transformations involving palladium-catalyzed cross-coupling reactions have enabled efficient assembly of aryl-alkyl linkages. Additionally, protecting group strategies have been employed to ensure regioselective functionalization at multiple sites within the molecule. These advances underscore the growing capability of synthetic chemists to construct intricate organic molecules with high precision.
In terms of biological evaluation, preliminary studies suggest that derivatives of 6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid exhibit promising activity against certain enzymatic targets. For instance, modifications designed to enhance interactions with specific kinases or proteases have shown encouraging results in vitro. These findings align with broader trends in drug discovery where targeting aberrant signaling pathways is key to developing effective treatments for diseases like cancer and inflammatory disorders. Further investigation into the pharmacological profile of this compound will be essential to elucidate its therapeutic potential fully.
The development of novel pharmaceuticals is not without its challenges, however. Ensuring metabolic stability while maintaining high affinity for biological targets requires careful optimization efforts. Additionally, considerations such as solubility and pharmacokinetic properties must be addressed during lead optimization phases before advancing into clinical trials. Nevertheless,6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid stands out as a structurally interesting molecule with significant untapped potential worth exploring further.
In conclusion,6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid (CAS No., 237406-38-1) represents an exciting opportunity for researchers engaged in pharmaceutical innovation Its unique structural features position it as a valuable scaffold for designing new therapeutic agents targeting various diseases The combination of computational tools modern synthetic techniques alongside ongoing biological evaluations promises deeper insights into its capabilities moving forward As always staying abreast latest developments ensures continued progress both academic industry alike
237406-38-1 (6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid) 関連製品
- 1354929-33-1(N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide)
- 2072127-74-1(4-(Piperidin-4-yl)oxane-4-carbonitrile)
- 2090447-52-0((5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine)
- 895417-71-7(N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)methylbenzamide)
- 951887-07-3(4-Methyl-2-(2-methyl-propenyl)-pyridine)
- 2229386-76-7(4-(hydrazinylmethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2229437-94-7(1,1,1-trifluoro-3-(3-methoxypyridin-2-yl)propan-2-amine)
- 1865063-89-3(1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone)
- 1260663-12-4(2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine)
- 78485-37-7(Ethyl 2-chloro-6-benzothiazolecarboxylate)




